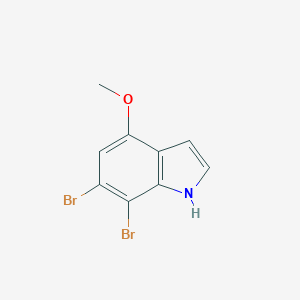

6,7-dibromo-4-methoxy-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

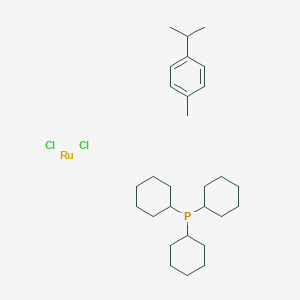

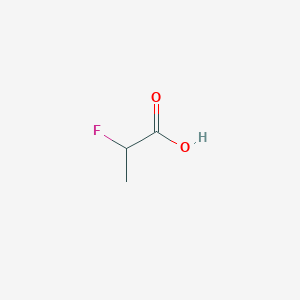

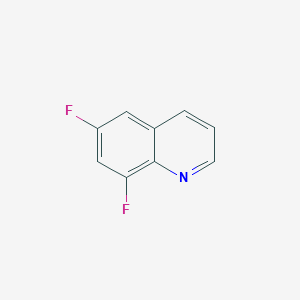

6,7-dibromo-4-methoxy-1H-indole is a chemical compound with the molecular formula C9H7Br2NO . It is a yellow solid and has a molecular weight of 304.97 g/mol .

Molecular Structure Analysis

The InChI code for 6,7-dibromo-4-methoxy-1H-indole is 1S/C9H7Br2NO/c1-13-7-4-6(10)8(11)9-5(7)2-3-12-9/h2-4,12H,1H3 .Physical And Chemical Properties Analysis

6,7-dibromo-4-methoxy-1H-indole is a yellow solid . It has a molecular weight of 304.97 g/mol .Aplicaciones Científicas De Investigación

Synthesis of Alkaloid Derivatives

“6,7-dibromo-4-methoxy-1H-indole” serves as a key precursor in the synthesis of various alkaloid derivatives. These complex molecules are significant due to their presence in natural products and pharmaceuticals. For instance, the indole moiety is integral to the structure of many biologically active compounds, including those used for treating cancer, microbial infections, and other disorders .

Anticancer Research

Indole derivatives, including those related to “6,7-dibromo-4-methoxy-1H-indole,” have been studied for their potential anticancer properties. Compounds like Vinblastine, which feature the indole unit, are used in the treatment of various cancers, highlighting the importance of indole derivatives in oncological research .

Antiviral Agents

Research has shown that indole derivatives can exhibit significant antiviral activity. The structural flexibility of “6,7-dibromo-4-methoxy-1H-indole” allows for the creation of novel compounds that could potentially inhibit the replication of various viruses, including influenza and Coxsackie B4 virus .

Anti-HIV Research

The indole nucleus is a part of several anti-HIV drugs. By modifying “6,7-dibromo-4-methoxy-1H-indole,” researchers can synthesize new molecules that may interact with HIV-1 proteins, offering a pathway for the development of new treatments for HIV infection .

Antimicrobial Applications

Indole derivatives are known for their antimicrobial properties. “6,7-dibromo-4-methoxy-1H-indole” could be used to synthesize new compounds that target a broad spectrum of microbial pathogens, contributing to the field of infectious disease treatment .

Propiedades

IUPAC Name |

6,7-dibromo-4-methoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2NO/c1-13-7-4-6(10)8(11)9-5(7)2-3-12-9/h2-4,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWQKKHLJQVITE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CN2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438346 |

Source

|

| Record name | 6,7-dibromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dibromo-4-methoxy-1H-indole | |

CAS RN |

158920-11-7 |

Source

|

| Record name | 6,7-dibromo-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.